beta-NADH-13C5 Disodium Salt
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Overview
Description
Beta-NADH-13C5 Disodium Salt: is a specialized form of beta-nicotinamide adenine dinucleotide (NADH) that is labeled with the stable isotope carbon-13 (13C). This compound is widely used in scientific research due to its enhanced stability and detectability in various analytical techniques.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from nicotinamide and adenosine derivatives
Purification: The synthesized compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the chemical synthesis process, often using automated systems to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as a reducing agent.
Reduction: It can also participate in reduction reactions, where it accepts electrons.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: NAD+ and other oxidized forms.
Reduction Products: Reduced forms of various substrates.
Substitution Products: Modified derivatives of the original compound.
Scientific Research Applications
Chemistry: Beta-NADH-13C5 Disodium Salt is used in studying enzyme kinetics and mechanisms, as well as in the development of new chemical reactions. Biology: It is employed in metabolic studies to trace the flow of carbon atoms through metabolic pathways. Medicine: The compound is used in drug discovery and development, particularly in understanding the mechanisms of action of various drugs. Industry: It finds applications in the development of biosensors and diagnostic tools.
Molecular Targets and Pathways:
Enzymes: this compound interacts with various enzymes, particularly those involved in redox reactions.
Pathways: It is involved in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Mechanism: The compound exerts its effects by acting as a cofactor for enzymes, facilitating the transfer of electrons in redox reactions.
Comparison with Similar Compounds
NADH: The non-labeled form of beta-NADH.
NAD+: The oxidized form of NADH.
NADP+/NADPH: Similar compounds with a phosphate group at the 2' position of the ribose ring.
Uniqueness: Beta-NADH-13C5 Disodium Salt is unique due to its labeling with carbon-13, which enhances its detectability and stability in analytical techniques.
Properties
Molecular Formula |
C21H27N7Na2O14P2 |
---|---|
Molecular Weight |
714.4 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1/i5+1,10+1,13+1,15+1,20+1;; |
InChI Key |
QRGNQKGQENGQSE-HWOSKCHSSA-L |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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